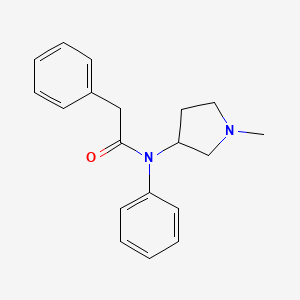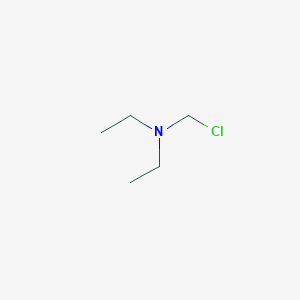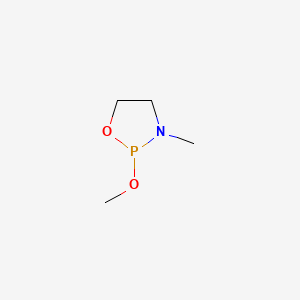
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms. It has the molecular formula C4H10NO2P and a molecular weight of 135.1015
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine typically involves the reaction of a suitable amine with a phosphorus-containing reagent. One common method is the reaction of methylthiophosphonic dichloride with an amine, such as (-)-ephedrine, to form the oxazaphospholidine ring . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chromatographic techniques may be employed to separate and purify the desired isomers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-methyl-1,3,2-oxazaphospholidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the application and the specific derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: This compound has a similar structure but contains an additional oxygen atom in the ring.
1,3,2-Oxazaphospholidine, 2-methoxy-3-methyl-, 2-oxide: Another closely related compound with slight structural variations.
Uniqueness
2-Methoxy-3-methyl-1,3,2-oxazaphospholidine is unique due to its specific arrangement of atoms and its ability to participate in a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
22550-74-9 |
|---|---|
Molekularformel |
C4H10NO2P |
Molekulargewicht |
135.10 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C4H10NO2P/c1-5-3-4-7-8(5)6-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
VXPCQBPBNULMBB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOP1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)


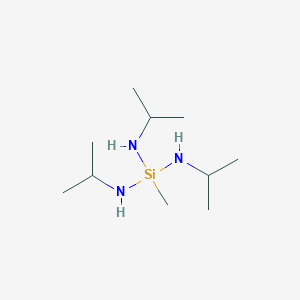
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)



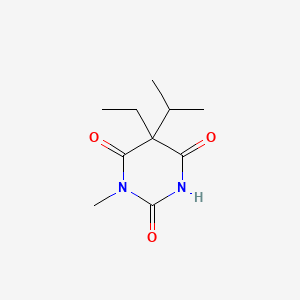

![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
